molecular formula C6H4ClFN2O B8354921 3-fluoro-N-hydroxypicolinimidoyl chloride

3-fluoro-N-hydroxypicolinimidoyl chloride

Cat. No. B8354921
M. Wt: 174.56 g/mol
InChI Key: NZCANZRSUWHGLQ-UHFFFAOYSA-N
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Patent
US08916584B2

Procedure details

To a solution of 3-fluoropicolinaldehyde oxime (1.0 g, 7.1 mmol) in DMF (15.8 mL) was added N-chlorosuccinimide (1.05 g, 7.85 mmol). The r×n was heated to 50° C. After 30 min, the r×n was added to ice water and extracted with EtOAc. The collected organic layers were washed with H2CO (2×50 mL), brine (30 mL), dried (MgSO4) and filtered. Concentration provided 3-fluoro-N-hydroxypicolinimidoyl chloride as a yellow solid, which was taken through to the next step.
Name
3-fluoropicolinaldehyde oxime
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
15.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH:8]=[N:9][OH:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[Cl:11]N1C(=O)CCC1=O>CN(C=O)C>[F:1][C:2]1[C:3]([C:8]([Cl:11])=[N:9][OH:10])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
3-fluoropicolinaldehyde oxime
Quantity
1 g
Type
reactant
Smiles
FC=1C(=NC=CC1)C=NO
Name
Quantity
1.05 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
15.8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The collected organic layers were washed with H2CO (2×50 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=NC=CC1)C(=NO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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